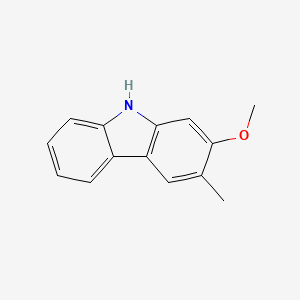

2-Methoxy-3-methylcarbazole

Beschreibung

2-methoxy-3-methyl-9H-carbazole has been reported in Glycosmis macrophylla with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methoxy-3-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-9-7-11-10-5-3-4-6-12(10)15-13(11)8-14(9)16-2/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYYPIAQQFQTAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OC)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310471 | |

| Record name | 2-Methoxy-3-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methoxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24224-28-0 | |

| Record name | 2-Methoxy-3-methylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24224-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-methylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 °C | |

| Record name | 2-Methoxy-3-methyl-9H-carbazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033456 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-3-methylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-3-methylcarbazole is a naturally occurring phyto-carbazole alkaloid found in plants of the Rutaceae family, notably Murraya koenigii, commonly known as the curry tree. Carbazole (B46965) alkaloids represent a significant class of heterocyclic compounds that have garnered considerable attention from the scientific community due to their wide-ranging pharmacological activities. These activities include anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and underlying mechanisms of action of this compound and its close structural analogs. Detailed experimental protocols for relevant biological assays and visualizations of pertinent signaling pathways are included to facilitate further research and drug discovery efforts in this area.

Chemical Properties

This compound is a derivative of the tricyclic carbazole core, which consists of two benzene (B151609) rings fused to a central nitrogen-containing pyrrole (B145914) ring. The nomenclature specifies a methoxy (B1213986) group at the second position and a methyl group at the third position of the carbazole structure.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₃NO | [1] |

| Molecular Weight | 211.26 g/mol | [1] |

| CAS Number | 24224-28-0 | [1] |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol (B145695), and methanol (B129727). | [2][3] |

Synthesis and Isolation

Natural Isolation:

This compound is naturally present in Murraya koenigii. A general protocol for the isolation of carbazole alkaloids from the stem bark of this plant is as follows:

Experimental Protocol: Isolation of Carbazole Alkaloids from Murraya koenigii

Objective: To extract and isolate carbazole alkaloids from the dried stem bark of Murraya koenigii.

Materials:

-

Dried and powdered stem bark of Murraya koenigii

-

Methanol

-

Petroleum ether

-

Ethyl acetate

-

Silica (B1680970) gel (60-120 mesh) for column chromatography

-

Solvents for gradient elution (e.g., petroleum ether-benzene mixtures, benzene-chloroform mixtures)

-

Thin-layer chromatography (TLC) plates

-

Rotary evaporator

Procedure:

-

Extraction: Macerate 1 kg of powdered and dried stem bark of Murraya koenigii with methanol at room temperature.[5]

-

Fractionation: Concentrate the methanol extract and fractionate it by partitioning with petroleum ether, chloroform, and ethyl acetate.[5]

-

Column Chromatography:

-

Subject the chloroform fraction (approximately 10 g) to column chromatography on a silica gel column (60-120 mesh).[5]

-

Perform gradient elution with petroleum ether, followed by increasing concentrations of benzene in petroleum ether (e.g., 3:1, 1:1, 1:3), and then increasing concentrations of chloroform in benzene (e.g., 3:1, 1:1, 1:3).[5]

-

Collect fractions of 200 mL each.

-

-

Monitoring and Purification:

-

Monitor the fractions using thin-layer chromatography (TLC) with an appropriate mobile phase (e.g., benzene) to identify fractions containing carbazole alkaloids.

-

Combine fractions showing similar TLC profiles.

-

Further purify the combined fractions by re-chromatography on a silica gel column if necessary to isolate individual compounds.

-

-

Characterization: Characterize the purified compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of this compound.

Biological Activities and Mechanisms of Action

While extensive research specifically on this compound is limited, studies on closely related carbazole alkaloids provide strong indications of its potential pharmacological activities.

Anti-inflammatory Activity

Carbazole alkaloids have demonstrated significant anti-inflammatory properties. A study on 1-methoxy-3-methylcarbazole, a structural isomer of the target compound, revealed its ability to suppress the release of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3]

Key Findings for 1-methoxy-3-methylcarbazole:

-

Dose-dependent suppression of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) production in LPS-activated macrophages.[2][3]

This suggests that this compound may also exert anti-inflammatory effects by modulating key inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.[2][3]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

Griess Reagent for nitrite (B80452) (NO) determination

-

ELISA kits for PGE₂, TNF-α, IL-1β, and IL-6

-

MTT reagent for cell viability assay

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay (MTT):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various non-cytotoxic concentrations of this compound (e.g., 0-20 µg/mL) for 24 hours.

-

Add MTT solution and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm to determine cell viability.

-

-

Anti-inflammatory Assay:

-

Seed RAW 264.7 cells in a 24-well plate and incubate for 18 hours.

-

Pre-treat the cells with non-cytotoxic concentrations of this compound for 30 minutes.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

-

Cytokine and PGE₂ Production: Measure the levels of TNF-α, IL-1β, IL-6, and PGE₂ in the cell culture supernatant using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage inhibition of each inflammatory mediator at different concentrations of the test compound compared to the LPS-stimulated control.

Cytotoxic Activity against Cancer Cells

Carbazole alkaloids are well-documented for their cytotoxic effects on various cancer cell lines.[6] A study on 3-methoxy carbazole, another close analog, demonstrated potent anti-proliferative and apoptotic effects on human breast cancer cells (MCF-7 and MDA-MB-231).[7]

Key Findings for 3-methoxy carbazole:

-

Dose-dependent reduction in the viability of MCF-7 and MDA-MB-231 cells.[7]

-

Induction of apoptosis, as evidenced by morphological changes and increased caspase-3 activity.[7]

-

Suppression of the NF-κB signaling pathway.[7]

These findings suggest that this compound could be a promising candidate for anti-cancer drug development.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.[7]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, HeLa)

-

Appropriate cell culture medium (e.g., MEM) with FBS and antibiotics

-

This compound (dissolved in DMSO)

-

MTT reagent

-

DMSO

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 20, 40, 80 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Assay:

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

| Cell Line | Compound | IC₅₀ / % Inhibition | Reference |

| MCF-7 (Human Breast Cancer) | 3-Methoxy carbazole | 88.40 ± 3.50% viability at 20 µM | [7] |

| MDA-MB-231 (Human Breast Cancer) | 3-Methoxy carbazole | 85.33 ± 4.02% viability at 20 µM | [7] |

| HeLa (Human Cervical Cancer) | Girinimbilol (from M. koenigii) | IC₅₀ = 178 µM | [8] |

Antioxidant Activity

Many carbazole alkaloids from Murraya koenigii exhibit antioxidant properties.[9] The antioxidant potential is often evaluated by their ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To assess the antioxidant activity of this compound by measuring its ability to scavenge the stable DPPH free radical.[6][10][11][12]

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol or ethanol

-

This compound

-

Ascorbic acid (positive control)

-

Spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Reaction Mixture:

-

In a series of test tubes or a 96-well plate, add different concentrations of this compound dissolved in methanol.

-

Add the DPPH working solution to each tube/well.

-

Prepare a control containing only the solvent and DPPH solution.

-

Prepare a blank for each sample concentration containing the sample and methanol (without DPPH).

-

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathway Modulation

The biological activities of carbazole alkaloids are often attributed to their interaction with specific cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, cell proliferation, and apoptosis.[13][14] Aberrant NF-κB signaling is implicated in various diseases, including cancer and chronic inflammatory conditions.[13] Studies on 3-methoxy carbazole have shown its ability to suppress the NF-κB pathway in breast cancer cells.[7] This suggests that this compound may also exert its anti-inflammatory and anti-cancer effects through the inhibition of this pathway.

Proposed Mechanism of NF-κB Inhibition by Methoxycarbazoles:

-

Inhibition of IκBα phosphorylation and degradation, which prevents the translocation of the p65 subunit of NF-κB into the nucleus.

-

Subsequent downregulation of NF-κB target genes involved in inflammation (e.g., iNOS, COX-2, pro-inflammatory cytokines) and cell survival (e.g., Bcl-2).[7][15]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound, a natural product from Murraya koenigii, holds significant promise as a lead compound for the development of novel therapeutic agents. The existing body of research on closely related carbazole alkaloids strongly suggests its potential for anti-inflammatory, cytotoxic, and antioxidant activities. The likely modulation of key signaling pathways, such as NF-κB, provides a rationale for its observed biological effects.

Future research should focus on the following areas:

-

Development of a robust and efficient synthetic route for this compound to enable large-scale production for further studies.

-

Comprehensive in vitro and in vivo evaluation of its efficacy and safety for various disease models, particularly cancer and inflammatory disorders.

-

Detailed elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

The exploration of this and other carbazole alkaloids will undoubtedly contribute to the discovery of new and effective treatments for a range of human diseases.

Experimental Workflows

Caption: General experimental workflow for the investigation of this compound.

References

- 1. PubChemLite - 2-methoxy-3-methyl-9h-carbazole (C14H13NO) [pubchemlite.lcsb.uni.lu]

- 2. Anti-Inflammatory Effect of 3-Methylcarbazoles on RAW 264.7 Cells Stimulated with LPS, Polyinosinic-Polycytidylic Acid and Pam3CSK [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-METHOXY-9H-CARBAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. banglajol.info [banglajol.info]

- 6. mdpi.com [mdpi.com]

- 7. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]

- 9. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of antioxidative properties of carbazole alkaloids from Murraya koenigii leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. NF-kappaB signaling: multiple angles to target OA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-Methoxy-3-methylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological properties of 2-Methoxy-3-methylcarbazole, a member of the carbazole (B46965) alkaloid family. Carbazoles are a significant class of heterocyclic aromatic compounds known for their diverse pharmacological activities. This document consolidates available data on this compound and related derivatives to serve as a valuable resource for ongoing and future research.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known and predicted physicochemical properties. Data for the closely related isomer, 4-Methoxy-3-methyl-9H-carbazole, is included for comparative purposes where available.

| Property | This compound | 4-Methoxy-3-methyl-9H-carbazole |

| Molecular Formula | C₁₄H₁₃NO | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol | 211.26 g/mol |

| CAS Number | 24224-28-0 | Not available |

| IUPAC Name | 2-methoxy-3-methyl-9H-carbazole | 4-methoxy-3-methyl-9H-carbazole |

| Appearance | White solid (predicted) | White solid |

| Melting Point | 225 °C | Not available |

| Boiling Point | Not available | Not available |

| Water Solubility | 0.016 g/L (predicted)[1] | Not available |

| logP | 3.75 (predicted)[1] | Not available |

Spectral Data

¹H and ¹³C NMR Spectroscopy

The following are the reported ¹H and ¹³C NMR chemical shifts for 4-Methoxy-3-methyl-9H-carbazole in DMSO-d₆. These values can be used as a reference for the interpretation of the NMR spectra of this compound, expecting variations in the chemical shifts of the aromatic protons and carbons due to the different substitution pattern on the carbazole ring.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.09 (br s, 1H, NH), 8.05 (d, J = 7.8 Hz, 1H), 7.89 (s, 1H), 7.44 (d, J = 8.0 Hz, 1H), 7.39 – 7.31 (m, 2H), 7.23 – 7.17 (m, 1H), 7.15 – 7.08 (m, 1H), 2.46 (s, 3H, CH₃).

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 153.0, 140.1, 139.6, 128.6, 125.1, 121.9, 120.6, 119.0, 118.7, 115.4, 110.7, 106.8, 59.4 (OCH₃), 14.9 (CH₃).

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not available. However, the IR spectrum of a carbazole derivative would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3300 | N-H stretching (amine) |

| 3100-3000 | C-H stretching (aromatic) |

| 2950-2850 | C-H stretching (aliphatic -CH₃) |

| 1600-1450 | C=C stretching (aromatic) |

| 1250-1000 | C-O stretching (aryl ether) |

Mass Spectrometry

Predicted mass spectrometry data for this compound indicates a monoisotopic mass of 211.0997 g/mol . High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₁₄H₁₃NO.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in the literature. However, a plausible synthetic route can be proposed based on established methods for carbazole synthesis. One common approach involves the synthesis of a hydroxycarbazole intermediate followed by methylation.

Proposed Synthesis of this compound

This proposed two-step synthesis involves the formation of 2-hydroxy-3-methylcarbazole followed by a methylation reaction.

Step 1: Synthesis of 2-Hydroxy-3-methylcarbazole

A potential route to 2-hydroxycarbazoles involves the Rh(III)-catalyzed cascade cyclization of indolyl nitrones with alkylidenecyclopropanes. A general procedure would involve:

-

Preparation of the Indolyl Nitrone: Synthesize the appropriate indolyl nitrone precursor.

-

Cyclization Reaction: In a reaction vessel, combine the indolyl nitrone, an appropriate alkylidenecyclopropane, a rhodium(III) catalyst (e.g., [RhCp*Cl₂]₂), and a suitable solvent (e.g., 1,2-dichloroethane).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel to yield 2-hydroxy-3-methylcarbazole.

Step 2: Methylation of 2-Hydroxy-3-methylcarbazole

The hydroxyl group of 2-hydroxy-3-methylcarbazole can be methylated using a standard Williamson ether synthesis.

-

Deprotonation: Dissolve 2-hydroxy-3-methylcarbazole in a suitable polar aprotic solvent (e.g., anhydrous dimethylformamide or acetone). Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.

-

Methylation: Add a methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating for several hours, monitoring by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

Carbazole alkaloids are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2] While specific studies on this compound are scarce, research on related carbazole derivatives provides insights into its potential therapeutic applications and mechanisms of action.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of carbazole alkaloids against various cancer cell lines.[2][3][4] The anticancer mechanism of action for some carbazole derivatives involves the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases.[5][6] The substitution pattern on the carbazole ring has been shown to be crucial for cytotoxic activity, with the presence and position of electron-donating groups like methoxy (B1213986) and methyl groups influencing the biological effect.[4]

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, studies on other carbazole alkaloids suggest potential targets. For instance, some carbazole derivatives have been shown to induce apoptosis in cancer cells.[5][7] A general mechanism for carbazole-induced apoptosis may involve the activation of caspase cascades.

Furthermore, a study on 3-Methoxy Carbazole, an isomer of the title compound, demonstrated its ability to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway . This suggests that this compound might also exert its biological effects through modulation of this key inflammatory and cell survival pathway.

Caption: General pathway of carbazole alkaloid-induced apoptosis.

Conclusion

This compound is a carbazole alkaloid with potential for further investigation in drug discovery and development. While experimental data for this specific compound is limited, the information available for related carbazole derivatives suggests promising cytotoxic and anti-inflammatory properties. Further research is warranted to fully characterize its spectral properties, optimize its synthesis, and elucidate its precise mechanisms of biological action and affected signaling pathways. This guide serves as a foundational resource to stimulate and support such future research endeavors.

References

- 1. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 3. Carbazole alkaloids with potential cytotoxic activities targeted on PCK2 protein from Murraya microphylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of 2-Methoxy-3-methylcarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Methoxy-3-methylcarbazole is limited in publicly available literature. This guide provides an in-depth analysis based on the activities of its close structural isomers, primarily 3-Methoxycarbazole (MHC) and 1-Methoxy-3-methylcarbazole . The presented data and pathways are intended to serve as a predictive framework for the potential biological profile of this compound.

Executive Summary

Carbazole (B46965) alkaloids, a class of heterocyclic aromatic compounds, are recognized for their wide range of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3] This technical guide focuses on the biological potential of this compound by examining the well-documented activities of its structural isomers. The primary activities of interest are its potential as a cytotoxic agent against cancer cells and its role as an anti-inflammatory compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers in drug discovery and development.

Potential Cytotoxic Activity

The cytotoxic potential of this compound can be inferred from studies on 3-Methoxycarbazole (MHC), which has demonstrated significant activity against human breast cancer cell lines.[4]

Quantitative Cytotoxicity Data

The following table summarizes the dose-dependent cytotoxic and anti-proliferative effects of 3-Methoxycarbazole (MHC) on MCF-7 human breast cancer cells.

| Compound | Cell Line | Concentration (µM) | % Cell Viability | % Proliferation | Assay | Reference |

| 3-Methoxycarbazole (MHC) | MCF-7 | 20 | 88.40 ± 3.50 | 89.33 ± 4.02 | MTT | [4] |

| 3-Methoxycarbazole (MHC) | MCF-7 | 40 | 62.88 ± 2.77 | 58.38 ± 4.12 | MTT | [4] |

| 3-Methoxycarbazole (MHC) | MCF-7 | 80 | 34.08 ± 3.73 | 32.19 ± 4.54 | MTT | [4] |

| 3-Methoxycarbazole (MHC) | MDA-MB-231 | 20 | 85.33 ± 4.02 | - | MTT | [4] |

| 3-Methoxycarbazole (MHC) | MDA-MB-231 | 40 | 68.71 ± 4.46 | - | MTT | [4] |

| 3-Methoxycarbazole (MHC) | MDA-MB-231 | 80 | 32.19 ± 3.69 | - | MTT | [4] |

Proposed Mechanism of Cytotoxic Action: NF-κB Pathway Suppression

In silico and in vitro studies suggest that 3-Methoxycarbazole exerts its anticancer effects by suppressing the NF-κB signaling pathway, which is crucial for regulating the transcription of anti-apoptotic genes.[4] By inhibiting NF-κB, MHC is believed to trigger apoptosis in cancer cells. This is supported by the observation of elevated caspase-3 activity in MHC-treated cells.[4]

Caption: Proposed mechanism of 3-Methoxycarbazole (MHC) induced apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is based on the methodology used for 3-Methoxycarbazole and can be adapted for this compound.[4][5]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 20, 40, 80 µM) for 24 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

Caption: Workflow for the MTT cytotoxicity assay.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of this compound can be inferred from studies on 1-Methoxy-3-methylcarbazole, which has shown to suppress inflammatory responses in RAW 264.7 macrophages.[6][7]

Quantitative Anti-inflammatory Data

The following table summarizes the inhibitory effects of 1-Methoxy-3-methylcarbazole on the production of inflammatory mediators in LPS-stimulated RAW 264.7 cells.

| Compound | Mediator | IC50 (µg/mL) | Cell Line | Stimulant | Reference |

| 1-Methoxy-3-methylcarbazole | Nitric Oxide (NO) | 5.8 | RAW 264.7 | LPS | [6] |

| 1-Methoxy-3-methylcarbazole | PGE2 | 7.2 | RAW 264.7 | LPS | [6] |

| 1-Methoxy-3-methylcarbazole | TNF-α | 8.5 | RAW 264.7 | LPS | [6] |

| 1-Methoxy-3-methylcarbazole | IL-1β | >20 | RAW 264.7 | LPS | [6] |

| 1-Methoxy-3-methylcarbazole | IL-6 | >20 | RAW 264.7 | LPS | [6] |

Proposed Mechanism of Anti-inflammatory Action

1-Methoxy-3-methylcarbazole dose-dependently suppresses the release of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated with Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS).[6]

Caption: Inhibition of macrophage activation by 1-Methoxy-3-methylcarbazole.

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Reaction)

This protocol is based on the methodology used for 1-Methoxy-3-methylcarbazole.[6]

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Cell Treatment: Pre-treat cells with various non-cytotoxic concentrations of this compound for 30 minutes.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

Other Potential Biological Activities

Based on the broader family of carbazole alkaloids, this compound may also exhibit other biological activities worth investigating:

-

Antimicrobial Activity: Various carbazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi.[8][9][10]

-

Antiviral Activity: Carbazoles have been identified as a promising scaffold for the development of antiviral agents, with some computational studies suggesting potential activity against SARS-CoV-2 proteases.[1][11]

-

Neuroprotective Effects: Some phyto-carbazole alkaloids are being explored for their potential in ameliorating neurodegenerative diseases.[12][13]

Conclusion

While direct experimental evidence for the biological activity of this compound is not yet abundant, the data from its structural isomers, 3-Methoxycarbazole and 1-Methoxy-3-methylcarbazole, provide a strong foundation for predicting its potential as a cytotoxic and anti-inflammatory agent. The proposed mechanisms of action, involving the suppression of the NF-κB pathway and the inhibition of pro-inflammatory mediator release, offer clear avenues for future investigation. The experimental protocols detailed in this guide can be readily adapted to directly assess the biological profile of this compound and validate these hypotheses. Further research into this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Carbazole Derivatives as Antiviral Agents: An Overview [ouci.dntb.gov.ua]

- 2. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemcom.com [echemcom.com]

- 4. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Anti-Inflammatory Effect of 3-Methylcarbazoles on RAW 264.7 Cells Stimulated with LPS, Polyinosinic-Polycytidylic Acid and Pam3CSK [file.scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. Carbazole Derivatives as Potential Antimicrobial Agents [mdpi.com]

- 9. [PDF] Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Therapeutic Potential of 2-Methoxy-3-methylcarbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole (B46965) alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, have garnered significant attention in the scientific community for their wide range of biological activities. Among these, 2-Methoxy-3-methylcarbazole, a natural product isolated from plants of the Murraya genus, particularly Murraya koenigii (curry tree), stands out as a molecule of interest for its potential therapeutic applications. Although direct and extensive research on this compound is still emerging, studies on closely related carbazole alkaloids and crude extracts of M. koenigii provide compelling evidence for its potential in various therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide synthesizes the current understanding of the potential therapeutic effects of this compound, drawing upon data from related compounds and extracts to provide a comprehensive overview for researchers and drug development professionals. We delve into its potential mechanisms of action, supported by quantitative data, detailed experimental protocols for assessing its activity, and visual representations of key signaling pathways.

Potential Therapeutic Effects

The therapeutic potential of this compound is inferred from the biological activities of carbazole-rich extracts of Murraya koenigii and isolated, structurally similar carbazole alkaloids. These activities are summarized below.

Cytotoxic and Anti-Cancer Activity

Carbazole alkaloids are well-documented for their potent cytotoxic effects against various cancer cell lines. This activity is a cornerstone of their therapeutic potential.

Quantitative Data Summary:

| Compound/Extract | Cell Line | Assay | Activity Metric | Value | Reference |

| Mahanine | HL-60 | Cytotoxicity | IC50 | Not specified, but significant | [1] |

| Pyrayafoline-D | HL-60 | Cytotoxicity | IC50 | Not specified, but significant | [1] |

| Murrafoline-I | HL-60 | Cytotoxicity | IC50 | Not specified, but significant | [1] |

| 3-Methoxy-9H-Carbazole | MCF-7 | Cytotoxicity | IC50 | Not specified, but significant | [2] |

| Girinimbine (B1212953) | HT-29 | Cell Viability | IC50 | Not specified, but significant | [3] |

| Girinimbine | MDA-MB-453 | Proliferation | IC50 | Not specified, but significant | [4] |

Mechanism of Action:

Studies on related carbazole alkaloids, such as mahanine, pyrayafoline-D, and murrafoline-I, indicate that their cytotoxic effects are mediated through the induction of apoptosis. The proposed mechanism involves the intrinsic apoptosis pathway, characterized by:

-

Mitochondrial Dysfunction: Loss of mitochondrial membrane potential.

-

Caspase Activation: Time-dependent activation of caspase-9 and caspase-3.

The central role of caspases is confirmed by the attenuation of apoptosis in the presence of specific caspase inhibitors.[1]

Signaling Pathway:

Anti-Inflammatory Activity

Extracts of M. koenigii and isolated carbazoles, such as girinimbine, have demonstrated significant anti-inflammatory properties in both in vitro and in vivo models.

Quantitative Data Summary:

| Compound/Extract | Model | Activity Metric | Result | Reference |

| Girinimbine | Carrageenan-induced peritonitis in mice | Inhibition of Leukocyte Migration | Significant reduction | [5] |

| Girinimbine | Carrageenan-induced peritonitis in mice | Reduction of Pro-inflammatory Cytokines (IL-1β, TNF-α) | Significant reduction | [5] |

| Ellagic Acid (for protocol context) | Carrageenan-induced paw edema in rats | ED50 | 8.41 mg/kg | [6] |

Mechanism of Action:

The anti-inflammatory effects of carbazole alkaloids like girinimbine are linked to the inhibition of the NF-κB signaling pathway. In stimulated macrophages, girinimbine has been shown to inhibit the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[3]

Signaling Pathway:

Antimicrobial Activity

While specific data for this compound is limited, a closely related compound, glycozolidol (6-hydroxy-2-methoxy-3-methylcarbazole), has been reported to possess antibacterial properties.

Central Nervous System (CNS) Effects

Methanol extracts of Murraya koenigii have been observed to induce CNS depression in mice, suggesting that carbazole alkaloids, including potentially this compound, may have neuromodulatory effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are generalized protocols for key experiments relevant to assessing the therapeutic potential of this compound.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[7]

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.[7]

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Protocol:

-

Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[8]

-

Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[8]

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[8]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

Protocol:

-

Animal Groups: Divide rats into control and treatment groups.

-

Compound Administration: Administer this compound or a vehicle control intraperitoneally 30 minutes before carrageenan injection.[6]

-

Induction of Edema: Inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[6]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.[6]

-

Analysis: The degree of edema is assessed as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema is calculated by comparing the treated group with the control group.

In Vivo CNS Activity: Open-Field Test

This test is used to assess general locomotor activity and anxiety-like behavior in rodents.

Protocol:

-

Apparatus: Use a square open-field arena.

-

Acclimation: Allow mice to acclimate to the testing room for at least 3 days.[9]

-

Test Procedure: Gently place each mouse in the center of the arena and record its activity for a predetermined period (e.g., 20 minutes) using a video tracking system.[9]

-

Data Analysis: Analyze the recording to measure parameters such as total distance moved, time spent in the center versus peripheral zones, and rearing frequency. A decrease in locomotor activity and increased time spent in the peripheral zones can indicate CNS depression and anxiety-like behavior, respectively.[9][10]

Synthesis of this compound

The synthesis of this compound has been achieved through various methods, with palladium-catalyzed reactions being a prominent and efficient route.

Logical Relationship Diagram:

Future Directions

The preliminary data surrounding this compound and its analogs are promising. However, to fully elucidate its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Isolation and Purification: Development of efficient methods for the isolation of this compound from natural sources in quantities sufficient for comprehensive biological evaluation.

-

In-depth Biological Screening: Systematic screening of the pure compound against a wide panel of cancer cell lines, microbial strains, and in various models of inflammation and neurological disorders.

-

Mechanism of Action Studies: Detailed investigation into the molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to identify key structural features responsible for its biological activity and to optimize its therapeutic properties.

-

Preclinical Development: In vivo efficacy, pharmacokinetic, and toxicology studies to assess its potential as a drug candidate.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The existing body of research on related carbazole alkaloids and extracts from Murraya koenigii strongly suggests its potential in oncology, anti-inflammatory, and antimicrobial applications. This technical guide provides a foundational resource for researchers to build upon, offering insights into its potential biological activities, methodologies for its evaluation, and a roadmap for future research and development. The continued exploration of this and other carbazole alkaloids holds the potential to deliver new and effective treatments for a range of human diseases.

References

- 1. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methoxy Carbazole Impedes the Growth of Human Breast Cancer Cells by Suppressing NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontierspartnerships.org [frontierspartnerships.org]

- 5. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. MPD: JaxCC1: project protocol [phenome.jax.org]

- 10. anilocus.com [anilocus.com]

An In-depth Technical Guide to 2-Methoxy-3-methylcarbazole: A Member of the Bioactive Phytocarbazole Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-3-methylcarbazole, a representative member of the naturally occurring carbazole (B46965) alkaloids. While the specific historical account of its discovery is not extensively documented, this guide consolidates the broader history of carbazole alkaloids, their natural sources, synthetic methodologies, and significant biological activities. Drawing on data from closely related analogues, this document presents potential physicochemical properties, spectroscopic data, and biological activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery. Particular attention is given to the potential mechanism of action through the inhibition of key signaling pathways, such as NF-κB, which is a hallmark of many bioactive carbazoles.

Introduction: The Carbazole Alkaloids

The history of carbazole chemistry began in 1872 when Carl Graebe and Carl Glaser first isolated the parent compound, carbazole, from coal tar. However, it was nearly a century later, in 1965, that the first naturally occurring carbazole alkaloid, murrayanine, was isolated from Murraya koenigii, sparking significant interest in this class of compounds.[1] Phytocarbazoles, a major subgroup of these alkaloids, are predominantly found in the plant family Rutaceae, particularly within the genera Murraya, Clausena, and Glycosmis.[2][3] These compounds are biogenetically derived from a 3-methylcarbazole precursor, which undergoes various substitutions, including methoxylation, leading to a wide array of structurally diverse and biologically active molecules.[2][4]

This compound belongs to this important family of phytocarbazoles. Although a detailed timeline of its specific discovery and initial characterization is not well-documented in publicly available literature, its chemical structure suggests it is a naturally occurring compound within this class. This guide will, therefore, leverage the extensive knowledge of its chemical relatives to provide a thorough technical overview.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its close isomers are crucial for its identification and characterization. While experimental data for this specific molecule is sparse, predicted data from various databases provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO | [5] |

| Average Molecular Weight | 211.2591 g/mol | |

| Monoisotopic Mass | 211.09972 Da | [5] |

| CAS Registry Number | 24224-28-0 | |

| Predicted XlogP | 3.7 | [5] |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Data Highlights | Source |

| GC-MS | Predicted spectrum available, splash10-01ot-0920000000-19338b708ff3d86d1c2b | |

| Predicted Collision Cross Section (CCS) | [M+H]⁺: 144.9 Ų, [M+Na]⁺: 156.4 Ų, [M-H]⁻: 148.8 Ų | [5] |

Synthesis of Carbazole Alkaloids

The synthesis of the carbazole core is a well-established area of organic chemistry, with several named reactions and modern catalytic methods available. While a specific protocol for this compound is not detailed in the literature, the following methodologies are broadly applicable for the synthesis of such substituted carbazoles.

General Synthetic Strategies

-

Cadogan Cyclization: This is a classic and widely used method for the synthesis of carbazoles. It involves the reductive cyclization of an o-nitrobiphenyl derivative using a trivalent phosphorus reagent, such as triphenylphosphine (B44618) or triethyl phosphite (B83602).[6]

-

Suzuki Cross-Coupling followed by Cyclization: A modern approach involves the Suzuki coupling of an ortho-haloaniline with a suitably substituted boronic acid, followed by an intramolecular cyclization to form the carbazole ring.[7]

-

Transition Metal-Catalyzed Cyclizations: Palladium and iron-catalyzed reactions have been developed for the efficient synthesis of carbazoles from various precursors.[8]

Exemplary Experimental Protocol: Cadogan-type Synthesis of a Carbazole

This protocol is a general representation of a Cadogan-type reaction that could be adapted for the synthesis of this compound, starting from an appropriately substituted o-nitrobiphenyl.

Materials:

-

Substituted o-nitrobiphenyl

-

Triethyl phosphite

-

Anhydrous solvent (e.g., o-xylene (B151617) or decalin)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of the substituted o-nitrobiphenyl in the anhydrous solvent, add an excess of triethyl phosphite (typically 3-5 equivalents).

-

Heat the reaction mixture to reflux under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired carbazole.

Biological Activity and Mechanism of Action

Carbazole alkaloids are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][9] While specific bioactivity data for this compound is limited, the activities of its close structural analogs provide strong indications of its potential therapeutic relevance.

Table 3: Biological Activities of Representative Carbazole Alkaloids

| Compound | Biological Activity | Cell Line/Model | IC₅₀/EC₅₀ | Reference |

| Murrayafoline A (1-methoxy-3-methylcarbazole) | Anti-neuroinflammatory | LPS-induced BV-2 microglia | - | [10] |

| Mahanine | Cytotoxic (induces apoptosis) | Various cancer cell lines | Varies | [4] |

| Girinimbine | Antitumor promoting | - | - | |

| 9-formyl-3-methylcarbazole | Weakly cytotoxic | B16 mouse melanoma, P388 mouse leukemia | - | [11] |

| Clausine Z | CDK5 Inhibition | Cerebellar granule neurons | 0.51 µM (CDK5), 1.1 µM (neuroprotection) |

Potential Signaling Pathway: Inhibition of NF-κB

A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism for the anti-inflammatory and anticancer effects of many natural products, including carbazole alkaloids.[10] The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and survival.[12][13][14]

The closely related isomer, murrayafoline A (1-methoxy-3-methylcarbazole), has been shown to exert its anti-neuroinflammatory effects by directly targeting the transcription factor Sp1, which in turn inhibits the activation of the NF-κB and MAPK signaling pathways.[10] It is highly probable that this compound shares a similar mechanism of action.

Below is a diagram illustrating the canonical NF-κB signaling pathway and the likely point of inhibition by a methoxy-methyl-substituted carbazole.

Caption: Hypothesized inhibition of the canonical NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for drug discovery, embedded in the rich history and diverse biological activity of the carbazole alkaloid family. While its individual discovery story awaits full elucidation, the collective knowledge of its analogues provides a strong foundation for future research. Further investigation into the precise synthesis, isolation from natural sources, and comprehensive biological evaluation of this compound is warranted. Elucidating its specific molecular targets and signaling pathways will be crucial in unlocking its full therapeutic potential, particularly in the areas of oncology and inflammatory diseases. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

- 1. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-methoxy-3-methyl-9h-carbazole (C14H13NO) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of pyrrole and carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. echemcom.com [echemcom.com]

- 10. biodragon.cn [biodragon.cn]

- 11. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. NF-kappaB signaling: a tale of two pathways in skeletal myogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Carbazole Alkaloids from Murraya koenigii: A Comprehensive Technical Review for Drug Discovery and Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Murraya koenigii, commonly known as the curry tree, is a plant rich in carbazole (B46965) alkaloids, a class of heterocyclic aromatic organic compounds that have garnered significant attention in the scientific community. These compounds have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for the development of new therapeutic agents. This technical guide provides a comprehensive review of the carbazole alkaloids isolated from Murraya koenigii, detailing their biological activities with quantitative data, experimental protocols for their isolation and characterization, and an exploration of their mechanisms of action through signaling pathway diagrams.

Isolated Carbazole Alkaloids and Their Biological Activities

Numerous carbazole alkaloids have been isolated and identified from various parts of Murraya koenigii, including the leaves, stem bark, and roots. These compounds exhibit a range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The following tables summarize the quantitative data associated with the biological activities of some of the key carbazole alkaloids.

Table 1: Cytotoxic and Antiproliferative Activities of Carbazole Alkaloids from Murraya koenigii

| Carbazole Alkaloid | Cancer Cell Line | IC50 Value | Reference |

| Mahanine | Glioma HS 683 | 7.5 µM | [1] |

| Mahanine | Prostate (PC3, LNCaP) | Not specified | [2] |

| Mahanine | Oral Squamous Carcinoma (CLS-354) | 15 µM | [3] |

| Isomahanine | Oral Squamous Carcinoma (CLS-354) | 15 µM | [3] |

| Girinimbine (B1212953) | HepG2 (Hepatocellular Carcinoma) | 56 µM (48h) | [4] |

| Girinimbine | HT-29 (Colon Cancer) | Not specified | [5] |

| Girinimbine | A549 (Lung Cancer) | 19.01 µM | [6] |

| Mahanimbine | Capan-2 (Pancreatic Cancer) | 3.5 µM | [7] |

| Mahanimbine | SW1190 (Pancreatic Cancer) | 3.5 µM | [8] |

| Mahanimbine | MCF-7 (Breast Cancer) | 14 µM | [7] |

Table 2: Anti-inflammatory and Antioxidant Activities

| Carbazole Alkaloid | Activity | IC50 Value/Effect | Reference |

| Mahanimbine | Neuroinflammation (in vivo) | Reduced pro-inflammatory cytokines | [9] |

| Girinimbine | Anti-inflammatory | Reduced pro-inflammatory cytokine levels | [4] |

| Mahanimbine | Antioxidant | IC50 of 33.1 µg/mL | [10] |

Table 3: Antimicrobial Activities

| Carbazole Alkaloid | Microorganism | MIC Value (mg/mL) | Reference |

| Mahanine | Staphylococcus aureus | 25.0 - 175.0 | [11] |

| Mahanimbicine | Pseudomonas aeruginosa | 25.0 - 175.0 | [11] |

| Mahanimbine | Klebsiella pneumoniae | 25.0 - 175.0 | [11] |

Experimental Protocols: Isolation and Characterization

The isolation and characterization of carbazole alkaloids from Murraya koenigii involve a series of standard phytochemistry laboratory techniques.

General Experimental Workflow

Caption: General workflow for the isolation and characterization of carbazole alkaloids.

Detailed Methodologies

1. Plant Material Collection and Preparation: Plant parts such as leaves, stem bark, or roots of Murraya koenigii are collected and air-dried at room temperature. The dried material is then ground into a fine powder.[12][13]

2. Extraction: The powdered plant material is extracted with various organic solvents. Common methods include:

-

Maceration: Soaking the plant material in a solvent (e.g., acetone) at room temperature for an extended period.[14]

-

Soxhlet Extraction: Continuous extraction with solvents of increasing polarity (e.g., petroleum ether followed by ethanol).[15]

-

Percolation: Passing a solvent through the powdered material.

The choice of solvent (e.g., hexane, dichloromethane, ethanol, acetone) depends on the polarity of the target carbazole alkaloids.[11][13][15]

3. Fractionation and Purification: The crude extract is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then subjected to chromatographic techniques for fractionation and purification:

-

Column Chromatography: The crude extract is loaded onto a silica (B1680970) gel or alumina (B75360) column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate, petroleum ether-benzene-chloroform).[12][13][15] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using semi-preparative HPLC to isolate pure compounds.[11]

4. Structure Elucidation: The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are used to determine the carbon-hydrogen framework of the molecule.[12][13]

-

Mass Spectrometry (MS): Techniques like ESI-MS or LC-MS are used to determine the molecular weight and fragmentation pattern of the compound.[13]

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[12][13]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule, which is characteristic of the carbazole chromophore.[13]

Mechanisms of Action and Signaling Pathways

Carbazole alkaloids from Murraya koenigii exert their biological effects through various mechanisms, including the induction of apoptosis, modulation of inflammatory pathways, and interference with key cellular signaling cascades.

Apoptosis Induction by Mahanine

Mahanine, a prominent carbazole alkaloid, has been shown to induce apoptosis in various cancer cells through the mitochondrial-dependent pathway.

Caption: Mahanine-induced apoptosis via the mitochondrial pathway.[2][16]

Anti-inflammatory Action of Mahanimbine

Mahanimbine has demonstrated neuroprotective effects by modulating neuroinflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines while increasing anti-inflammatory cytokines.

Caption: Anti-inflammatory mechanism of Mahanimbine.[9][10]

Inhibition of PI3K/AKT/mTOR and STAT3 Signaling by Mahanimbine

Mahanimbine has been reported to exert its anticancer effects by inhibiting key cell survival and proliferation pathways, such as the PI3K/AKT/mTOR and STAT3 signaling pathways.

Caption: Mahanimbine inhibits PI3K/AKT/mTOR and STAT3 signaling.[8]

Conclusion

The carbazole alkaloids from Murraya koenigii represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including potent anticancer and anti-inflammatory effects, make them attractive lead compounds for drug discovery and development. This technical guide provides a foundational understanding of these compounds, from their isolation and characterization to their mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of these natural products and to develop them into clinically effective drugs. The detailed methodologies and pathway analyses presented herein are intended to serve as a valuable resource for researchers and drug development professionals in this endeavor.

References

- 1. Mahanine induces apoptosis, cell cycle arrest, inhibition of cell migration, invasion and PI3K/AKT/mTOR signalling pathway in glioma cells and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phcog.com [phcog.com]

- 10. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ukm.my [ukm.my]

- 13. jocpr.com [jocpr.com]

- 14. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]

- 15. phytojournal.com [phytojournal.com]

- 16. Mahanine, a carbazole alkaloid from Micromelum minutum, inhibits cell growth and induces apoptosis in U937 cells through a mitochondrial dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Carbon Capture Potential: An In-depth Technical Guide to the Electron-Rich Properties of Carbazole Derivatives

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of electron-rich carbazole (B46965) derivatives for carbon dioxide (CO2) capture. Detailing the synthesis, experimental evaluation, and underlying capture mechanisms, this document serves as a core resource for the advancement of carbon capture technologies. The inherent electron-rich nature of the nitrogen atom within the carbazole moiety, coupled with the versatility of synthetic modifications, positions these materials as highly promising candidates for mitigating CO2 emissions.

Introduction: The Promise of Carbazole-Based Sorbents

Carbazole, a nitrogen-containing heterocyclic aromatic compound, has emerged as a critical building block in the design of advanced materials for CO2 capture. The lone pair of electrons on the nitrogen atom imparts an electron-rich character to the aromatic system, creating favorable electrostatic interactions with the quadrupolar CO2 molecule. This intrinsic property, combined with the ability to form robust, high-surface-area porous organic polymers (POPs), allows for exceptional CO2 uptake capacities and high selectivity over other flue gas components like nitrogen (N2).

This guide explores the synthesis of various carbazole-based POPs, presents their CO2 capture performance in a comparative format, details the experimental protocols for their characterization, and visualizes the key processes and mechanisms involved.

Synthesis of Carbazole-Based Porous Organic Polymers

The synthesis of carbazole-based POPs typically involves the polymerization of carbazole monomers through various cross-linking strategies. Common methods include FeCl3-catalyzed oxidative coupling and Friedel-Crafts reactions, which generate robust porous networks with high thermal and chemical stability.

Experimental Protocol: Ferric Chloride (FeCl3)-Catalyzed Oxidative Coupling Polymerization

This method utilizes the oxidative power of anhydrous FeCl3 to couple carbazole monomers, forming a cross-linked polymer network.

Materials:

-

Carbazole monomer (e.g., 1,3,5-tri(9-carbazolyl)benzene)

-

Anhydrous ferric chloride (FeCl3)

-

Anhydrous dichloromethane (B109758) (DCM) or 1,2-dichloroethane

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbazole monomer in the anhydrous solvent in a reaction flask.

-

In a separate flask, prepare a solution of anhydrous FeCl3 in the same solvent.

-

Add the FeCl3 solution dropwise to the monomer solution with vigorous stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating for a specified period (typically 12-48 hours), during which a solid precipitate will form.

-

Quench the reaction by adding methanol.

-

Collect the solid product by filtration and wash it extensively with methanol, dilute HCl, and deionized water to remove the catalyst and any unreacted monomers.

-

The purified polymer is then dried under vacuum at an elevated temperature (e.g., 120 °C) to remove residual solvents.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Optoelectronic Properties of Carbazole-Based Compounds

Introduction

Carbazole (B46965) and its derivatives have emerged as a cornerstone in the field of organic electronics due to their exceptional combination of properties. These heterocyclic aromatic compounds are renowned for their robust thermal and chemical stability, excellent hole-transport capabilities, and high photoluminescence quantum yields.[1][2] The carbazole scaffold is electron-rich and provides a versatile platform that can be easily functionalized at multiple positions (N-9, C-2, C-3, C-6, C-7), allowing for the precise tuning of its electronic and optical properties.[1][2] This adaptability has led to the widespread application of carbazole-based materials in various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), solar cells, and photocatalysts.[2][3] This guide provides a comprehensive overview of the core optoelectronic properties of carbazole compounds, details common experimental protocols, and summarizes key performance data for different applications.

Core Optoelectronic Properties and Molecular Design

The optoelectronic behavior of carbazole derivatives is governed by their molecular structure. Key properties include light absorption, photoluminescence (fluorescence and phosphorescence), and electrochemical stability, which are dictated by the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

A prevalent molecular design strategy to tune these properties is the Donor-π-Acceptor (D-π-A) architecture.[1][4] In this design:

-

The electron-rich carbazole moiety typically serves as the electron donor (D).[1][3]

-

An electron-deficient group, such as imidazole, benzothiadiazole, or triarylborane, acts as the electron acceptor (A).[1][3][5]

-

A conjugated π-linker (e.g., thiophene, ethynylene) connects the donor and acceptor, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.[1][4]

This D-π-A structure often leads to a reduced HOMO-LUMO energy gap, causing a red-shift in the absorption and emission spectra and enabling the tuning of emission colors across the visible spectrum.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]

- 4. Synthesis And Photovoltaic Performance of Carbazole (Donor) Based Photosensitizers in Dye-Sensitized Solar Cells (DSSC): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to phytocarbazoles and their structural diversity

An In-depth Technical Guide to Phytocarbazoles: Structural Diversity, Bioactivity, and Mechanisms of Action

Introduction to Phytocarbazoles

Phytocarbazoles are a significant class of carbazole (B46965) alkaloids, characterized by a tricyclic aromatic skeleton comprising a central pyrrole (B145914) ring fused to two benzene (B151609) rings.[1] The majority of these natural products, numbering over 330 derivatives, are derived from the common precursor 3-methylcarbazole.[2][3] These compounds are almost exclusively found within four closely related genera of the Rutaceae (rue) family: Bergera (which includes Murraya), Clausena, Glycosmis, and Micromelum.[2][3] Their biosynthesis is understood to originate from the shikimate pathway, with anthranilic acid and malonyl-CoA forming the tricyclic core via a prenylated 2-quinolone intermediate.[2][3] Phytocarbazoles exhibit a remarkable range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anti-HIV properties.[2] Of particular interest to the scientific and drug development communities is their potent cytotoxicity against various cancer cell lines, where they often act as inducers of apoptosis and cell cycle inhibitors.[2][3]

Structural Diversity

The vast structural diversity of phytocarbazoles is a key feature that contributes to their varied biological activities. This diversity arises from several biosynthetic modifications to the fundamental 3-methylcarbazole scaffold.

Key drivers of structural diversification include:

-

Carbon Skeletons: Phytocarbazoles are primarily grouped based on their basic carbon structures into C13, C18, and C23 skeletons.[2][3]

-

Isoprenoid Additions: The addition of C5 (prenylation) and C10 (geranylation) units at various positions on the carbazole nucleus significantly expands the number of derivatives.[2] The position of these additions can be of taxonomic significance; for example, predominant prenylation at the C-5 position is typical for Glycosmis and Micromelum, while geranylation is a characteristic trend in Bergera.[2][3]

-

Oxidation and Oxygenation: Various oxygenation patterns and the oxidation of the carbazole ring and its substituents create further diversity. A notable modification is the oxidation of the characteristic methyl group at the C-3 position to yield 3-formyl and 3-carboxyl derivatives, which are particularly common in Clausena and Micromelum species.[2][3]

These modifications result in a wide array of compounds, from simple monomers to complex dimeric and polymeric structures, each with potentially unique pharmacological profiles.

Quantitative Data: Biological Activities

Phytocarbazoles have been extensively evaluated for their biological activities, particularly their cytotoxic effects against cancer cell lines. The data below is summarized from various studies to provide a comparative overview.

Table 1: Cytotoxic Activity (IC₅₀) of Selected Phytocarbazoles against Human Cancer Cell Lines

| Phytocarbazole | Cancer Cell Line | Cell Type | IC₅₀ Value (µM) | Reference |

| Mahanine | HS 683 | Glioma | 7.5 | [3] |

| LN229 | Glioblastoma | 12-15 | [4] | |

| U87MG | Glioblastoma | 12-15 | [4] | |

| Du145 | Prostate Cancer | Significant Activity | [5] | |

| HepG2 | Liver Cancer | Significant Activity | [5] | |

| HeLa | Cervical Cancer | Significant Activity | [5] | |

| HCT-116 | Colon Cancer | Significant Activity | [5] | |

| Mahanimbine | Capan-2 | Pancreatic Cancer | 3.5 | [1] |

| SW1190 | Pancreatic Cancer | 3.5 | [1] | |